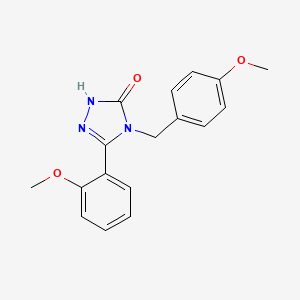![molecular formula C13H17N3O2 B3802465 3-(2-furyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]propanamide](/img/structure/B3802465.png)
3-(2-furyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]propanamide
Descripción general
Descripción
The compound “3-(2-furyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]propanamide” is a complex organic molecule that contains several functional groups. It has a furyl group (a five-membered ring containing an oxygen atom and an unsaturated carbon-carbon bond), a pyrazol group (a five-membered ring with two nitrogen atoms), and an amide group (a carbonyl group (C=O) linked to a nitrogen atom). These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furyl and pyrazol rings suggests that the compound may have a planar structure in these regions. The exact structure can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The furyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the amide might make the compound soluble in polar solvents. The exact properties can be determined using various analytical techniques .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(furan-2-yl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-10-8-11(15-14-10)9-16(2)13(17)6-5-12-4-3-7-18-12/h3-4,7-8H,5-6,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHVYKGCYKZTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN(C)C(=O)CCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-difluorobenzyl)-3-hydroxy-3-[(propylamino)methyl]-2-piperidinone](/img/structure/B3802383.png)
![N,N-diethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3802385.png)
![(3R)-1-[(1-{[1-(2,4-dimethylbenzoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B3802393.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B3802398.png)
![4-(3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B3802402.png)
![3-(1H-1,2,4-triazol-5-ylmethyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3802403.png)
![N-(1-butyl-1H-tetrazol-5-yl)-N'-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B3802407.png)
![8-fluoro-2-(3,3,3-trifluoropropyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3802408.png)

![3-benzyl-5-[4-(methylsulfonyl)benzyl]-1H-1,2,4-triazole](/img/structure/B3802418.png)
![1-(4-chlorophenyl)-N-{[1-(3-methyl-2-furoyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3802420.png)
![5-cyclopropyl-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B3802447.png)
![4-furo[3,2-c]pyridin-4-ylbenzamide](/img/structure/B3802451.png)
![1-(4-fluorophenyl)-N-(2-methoxyethyl)-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3802453.png)
